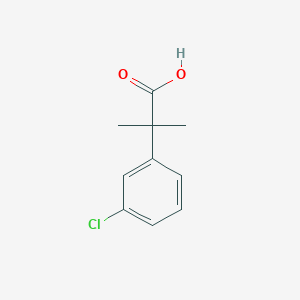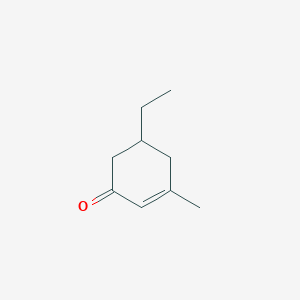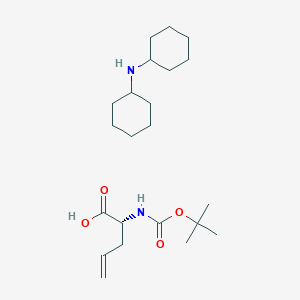
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate
Übersicht
Beschreibung
Dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)pent-4-enoate is a chemical compound used in scientific research. It offers diverse applications due to its unique properties, making it valuable for studying reaction mechanisms and synthesizing complex molecules1.
Molecular Structure Analysis
The molecular structure of Dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)pent-4-enoate consists of a cyclohexylamine moiety attached to a pent-4-enoate group. The tert-butoxycarbonyl (Boc) protecting group is crucial for stability and selectivity in organic synthesis.
Chemical Reactions Analysis
Dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)pent-4-enoate can participate in various chemical reactions, including amidation, esterification, and deprotection of the Boc group. These reactions are essential for constructing more complex molecules.
Physical And Chemical Properties Analysis
- Molecular Weight : Approximately 396.57 g/mol
- Physical Form : Powder
- Color : White to light yellow
- Purity : 97%
- Storage Temperature : Refrigerator
- Shipping Temperature : Room temperature
Wissenschaftliche Forschungsanwendungen
Crystallography and Molecular Structure
The compound has been studied for its crystal structure, revealing a network of hydrogen bonds leading to chains of ions. This structural insight aids in understanding the molecular interactions and properties of such compounds. For instance, the study by Bryndal and Lis (2007) on a related compound showcases the importance of crystallography in elucidating molecular structure and interactions, which are crucial for designing materials with specific properties (Bryndal & Lis, 2007).
Synthetic Applications
The compound's relevance extends to synthetic chemistry, where it's used as an intermediate or reagent in the synthesis of various complex molecules. For example, Barco et al. (2007) utilized a similar compound in an enantiodivergent synthesis approach to obtain important lactones, demonstrating its utility in constructing complex organic molecules (Barco et al., 2007).
Material Science and Gel Formation
In material science, derivatives of such compounds have been explored for creating novel materials. Sahoo et al. (2012) investigated simple organic salts derived from tert-butoxycarbonyl-protected amino acids for their ability to form supramolecular gels with unique properties like load-bearing and self-healing, highlighting the compound's potential in developing new material technologies (Sahoo et al., 2012).
Analytical and Biochemical Applications
Moreover, the compound and its derivatives find applications in analytical and biochemical studies. Lkhagva and Tai (2021) discussed the use of a related derivative in derivatization for chiral metabolite analyses, emphasizing its role in enhancing the resolution of enantiomers in complex samples, which is crucial for metabolomics and pharmaceutical research (Lkhagva & Tai, 2021).
Safety And Hazards
- Signal Word : Warning
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing), P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing), P351 (Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing)
Zukünftige Richtungen
Research on Dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)pent-4-enoate should focus on:
- Further elucidating its synthetic pathways.
- Investigating its applications in drug development, catalysis, and materials science.
Please note that the availability of this compound may vary, and additional studies are needed to explore its full potential123. 🌟
Eigenschaften
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t;7-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCGMPITVQIMGK-HMZWWLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583381 | |
| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]pent-4-enoic acid--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate | |
CAS RN |
221352-64-3 | |
| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]pent-4-enoic acid--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




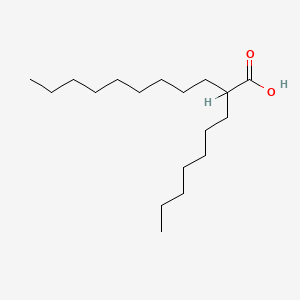
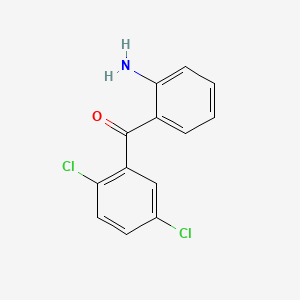


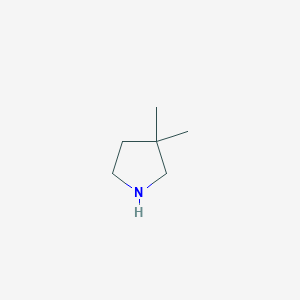
![5,7-Difluorobenzo[d]thiazol-2-amine](/img/structure/B1591125.png)

![(2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B1591127.png)
